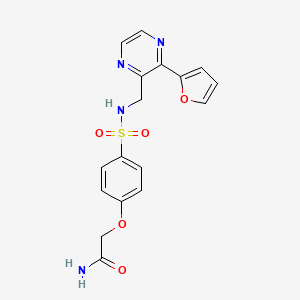

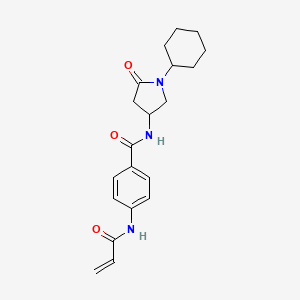

![molecular formula C18H19N5O5 B2504819 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid CAS No. 899988-55-7](/img/structure/B2504819.png)

2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex molecule that appears to be a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this molecule is the presence of a 2-(pyrimidin-2'-yl)acetic acid moiety, which has been the subject of various synthetic routes and studies due to its potential biological activities .

Synthesis Analysis

The synthesis of related 2-(pyrimidin-2'-yl)acetic acid derivatives has been described in the literature. A general route involves the reaction of amidinoacetamide with ethyl benzoylacetate to yield a hydroxyphenylpyrimidinyl acetamide, which can then be converted into a chlorophenylpyrimidinyl acetonitrile. This nitrile can be further processed into an imidic ester and subsequently into a carboxylic ester. Dehalogenation and hydrolysis steps yield the final 2-(phenylpyrimidinyl)acetic acid . Although the specific synthesis of the compound is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of 2-(pyrimidin-2'-yl)acetic acid derivatives is characterized by the presence of a pyrimidine ring attached to an acetic acid moiety. Substituents on the pyrimidine ring can significantly affect the molecule's properties, such as ionization behavior. For instance, the ionization of 2-(pyrimidin-2'-yl)acetic acid is influenced by the nature of the substituents, with monosubstituted acids showing a correlation with substituent parameters . This suggests that the methoxy and methyl groups in the compound of interest would also influence its ionization and overall molecular behavior.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can vary widely depending on the substituents present. For example, the synthesis of a tetrazole-containing pyrido[1,2-a]pyrimidin-4-one involved the treatment of an intermediate with sodium azide, demonstrating the potential for pyrimidine derivatives to participate in reactions with azides to form heterocyclic compounds . This reactivity could be relevant when considering the chemical reactions that the compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(pyrimidin-2'-yl)acetic acid derivatives are influenced by their structure. The presence of different substituents can affect properties such as solubility, melting point, and acidity. For instance, the pKa values of the acids are modified by the substituents, and this modification is quantifiable when considering the proportion of zwitterion present . Additionally, the hypolipidemic activity of certain derivatives indicates that these compounds can interact with biological systems, which is a critical aspect of their physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research on the synthesis of related compounds has led to the development of new synthetic methods and derivatives with potential applications in medicinal chemistry and materials science. Nami, Tizkar, and Zardost (2017) presented a solvent-free synthesis of dihydroxy-9H-purin and pteridine derivatives, showcasing innovative approaches to compound synthesis that could be relevant to the synthesis of 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid derivatives N. Nami, Mozhgan Tizkar, Mohammad Reza Zardost, 2017.

Potential Biological Activities

Several studies have investigated the biological activities of compounds structurally similar to this compound, indicating a broad spectrum of potential pharmacological applications. For instance, Jing-Yi Zhao et al. (2020) isolated compounds from the endophytic fungus Talaromyces purpurogenus, including molecules with moderate inhibitory activity toward enzymes related to diabetes Jing-Yi Zhao, Zhen Liu, Sen-feng Sun, Yunbao Liu, 2020.

Antimicrobial and Antitumor Activities

Compounds with structures similar to the target compound have been explored for their antimicrobial and antitumor activities. For example, synthesis and antitumor activities of compounds derived from related structures have been reported, indicating the potential for these derivatives to contribute to the development of new anticancer therapies Xiong Jing, 2011.

Eigenschaften

IUPAC Name |

2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O5/c1-20-15-14(16(26)23(18(20)27)10-13(24)25)22-9-3-8-21(17(22)19-15)11-4-6-12(28-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIOQVIOTUFBJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCCN(C3=N2)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2504739.png)

![1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504742.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2504743.png)

![[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine](/img/structure/B2504745.png)

![1-(2-Methoxypyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2504747.png)

![3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2504750.png)

![2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine](/img/structure/B2504751.png)